molecular formula C8H8N2O4 B2375997 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1114822-87-5

5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2375997
CAS No.: 1114822-87-5
M. Wt: 196.162
InChI Key: KFURRWDJWCFZDN-UHFFFAOYSA-N
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Description

5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a dihydropyridine ring, and a carboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with nitroacetic acid derivatives to form the desired product . The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group results in the formation of a nitro compound, while reduction leads to the formation of an amine derivative.

Mechanism of Action

Comparison with Similar Compounds

5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4(10-14)6-2-5(8(12)13)3-9-7(6)11/h2-3,14H,1H3,(H,9,11)(H,12,13)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFURRWDJWCFZDN-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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